REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C1O[CH2:23][CH2:22]OCCOCCOCCOCCOC1.[C:25]1(C=O)[C:38]2[C:39]3=[C:40]4[C:35](=[CH:36][CH:37]=2)[CH:34]=[CH:33][CH:32]=[C:31]4[CH:30]=[CH:29][C:28]3=[CH:27][CH:26]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1.C(OCC)C>[CH:25]([C:38]1[C:39]2[C:40]3=[C:22]4[C:23](=[CH:27][CH:28]=2)[CH:29]=[CH:30][CH:31]=[C:32]4[CH:33]=[CH:34][C:35]3=[CH:36][CH:37]=1)=[CH2:26] |f:0.1,4.5|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
8.4788 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round-bottomed flask, equipped with a magnetic stirrer, an argon inlet
|
Type
|
CUSTOM
|
Details
|
was dried in an oven
|
Type
|
TEMPERATURE
|
Details
|
cooled under a stream of argon
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
ADDITION
|
Details
|
added dropwise to the cold reaction mixture over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with THF (15 mL) on the frit
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a solid residue, which
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CONCENTRATION
|
Details
|
the combined ether filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 3859.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |